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Introduction
Jingzhaotoxin-III (JZTX-III) is a peptide toxin isolated from the venom of the Chinese spider,

Chilobrachys jingzhao.[1][2] Comprising 36 amino acid residues stabilized by three disulfide

bridges, JZTX-III has emerged as a valuable pharmacological tool for the investigation of

cardiac electrophysiology.[1] Its high selectivity for the cardiac voltage-gated sodium channel

subtype NaV1.5 makes it a potent and specific modulator of cardiac myocyte function.[3] These

application notes provide a comprehensive overview of JZTX-III, its mechanism of action, and

detailed protocols for its use in studying cardiac myocytes.

Mechanism of Action
Jingzhaotoxin-III selectively inhibits the tetrodotoxin-resistant voltage-gated sodium channels

(VGSCs) found in cardiac myocytes.[1] Its primary target is the NaV1.5 channel isoform, which

is crucial for the initiation and propagation of the cardiac action potential.[3] The toxin is thought

to bind to neurotoxin receptor site 4 on the S3-S4 linker of domain II of the NaV1.5 channel

alpha subunit.[1][3] This interaction does not block the pore but instead modifies the channel's

gating properties. Specifically, JZTX-III causes a depolarizing shift in the voltage-dependence

of activation, making it more difficult to open the channel in response to membrane

depolarization.[1]
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In addition to its effects on sodium channels, JZTX-III has also been shown to bind to the Kv2.1

potassium channel, although its primary characterized effect in cardiac myocytes is on NaV1.5.

[2][4] This dual activity, though less pronounced for Kv2.1, should be considered when

designing and interpreting experiments.
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Caption: Mechanism of Jingzhaotoxin-III action on cardiac myocyte NaV1.5 channels.

Quantitative Data
The following table summarizes the key quantitative parameters of Jingzhaotoxin-III activity.

Parameter Value Channel/Cell Type Reference

IC50 0.38 µM (380 nM)

Tetrodotoxin-resistant

VGSCs in rat cardiac

myocytes

[1]

IC50 348 nM NaV1.5 Channels [3]

Kd 0.43 µM Kv2.1 Channel [4]

Effect on Activation
10 mV depolarizing

shift

Tetrodotoxin-resistant

VGSCs in rat cardiac

myocytes

[1]
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Electrophysiological Recording of Na+ Currents in
Isolated Cardiac Myocytes
This protocol describes the use of the whole-cell patch-clamp technique to measure the effect

of JZTX-III on NaV1.5 currents.

Materials:

Isolated primary adult ventricular myocytes (e.g., from rat or mouse)

Jingzhaotoxin-III (reconstituted in appropriate solvent as per manufacturer's instructions)

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH)

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with

CsOH)

Patch-clamp amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for pipette fabrication

Microscope with perfusion system

Procedure:

Isolate ventricular myocytes using established enzymatic digestion protocols.

Allow myocytes to adhere to a glass coverslip in a recording chamber mounted on the

microscope stage.

Continuously perfuse the chamber with the external solution.

Fabricate patch pipettes with a resistance of 1-3 MΩ when filled with the internal solution.

Establish a gigaohm seal with a healthy, rod-shaped myocyte.

Rupture the cell membrane to achieve the whole-cell configuration.
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Clamp the cell at a holding potential of -120 mV to ensure complete recovery of sodium

channels from inactivation.

To elicit sodium currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in

10 mV increments for 50 ms).

After recording stable baseline currents, perfuse the chamber with the external solution

containing the desired concentration of JZTX-III (e.g., starting from 100 nM to 1 µM).

Record sodium currents at various concentrations of JZTX-III to determine the dose-

response relationship and calculate the IC50.

To study the voltage-dependence of activation, measure the peak current at each voltage

step and normalize it to the maximum current. Fit the data with a Boltzmann function before

and after JZTX-III application.

Calcium Imaging in Cardiac Myocytes
While JZTX-III's primary effect is on sodium channels, downstream consequences on calcium

handling can be investigated. This protocol outlines a method for measuring intracellular

calcium transients.

Materials:

Isolated cardiac myocytes

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127

Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose

(pH 7.4 with NaOH)

Confocal microscope with a 488 nm laser line and appropriate emission filters

Field stimulation electrodes

Procedure:
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Load isolated myocytes with 5-10 µM Fluo-4 AM (with 0.02% Pluronic F-127) in Tyrode's

solution for 20-30 minutes at room temperature.

Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification.

Place the coverslip with dye-loaded cells in a perfusion chamber on the confocal

microscope.

Pace the myocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular

calcium transients.

Acquire baseline calcium transients using line-scan mode to achieve high temporal

resolution.

Perfuse the chamber with Tyrode's solution containing JZTX-III at a concentration expected

to affect excitability (e.g., 500 nM).

Continue pacing and record changes in the amplitude, duration, and kinetics of the calcium

transients. A reduction in excitability due to NaV1.5 inhibition may lead to altered or failed

calcium transients.

Experimental Workflow
The following diagram illustrates a logical workflow for characterizing the effects of

Jingzhaotoxin-III on cardiac myocytes.
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Caption: Experimental workflow for studying Jingzhaotoxin-III effects on cardiac myocytes.

Safety and Handling
Jingzhaotoxin-III is a potent toxin and should be handled with appropriate laboratory safety

precautions. Wear personal protective equipment, including gloves and safety glasses. Consult

the material safety data sheet (MSDS) provided by the supplier for detailed handling and

disposal instructions. For research use only. Not for human or veterinary use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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